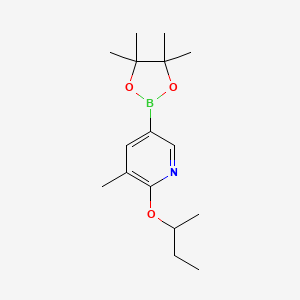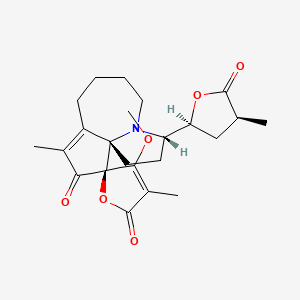
5-Amino-6-chloropyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-chloropyridin-2-ol is a chemical compound with the molecular formula C5H5ClN2O . It has a molecular weight of 144.558.
Molecular Structure Analysis
The molecular structure of 5-Amino-6-chloropyridin-2-ol consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and two double bonds. It also has an amino group (-NH2) and a hydroxyl group (-OH) attached to the ring .Chemical Reactions Analysis
While specific chemical reactions involving 5-Amino-6-chloropyridin-2-ol are not available, a related compound, 6-halo-2-pyridones, has been found to catalyze ester aminolysis .Aplicaciones Científicas De Investigación
Catalytic Applications
5-Amino-6-chloropyridin-2-ol serves as a substrate in selective amination reactions catalyzed by palladium complexes. For example, its transformation under palladium catalysis results in high yields of aminated products, demonstrating the compound's utility in the synthesis of chemically modified pyridines with potential applications in pharmaceuticals and agrochemicals (Ji, Li, & Bunnelle, 2003).
Spectroscopic Analysis
Research involving spectroscopic studies, such as Fourier Transform Infrared (FT-IR) and FT-Raman spectra, has been conducted to understand the vibrational properties of 5-Amino-6-chloropyridin-2-ol. These studies provide insights into the molecular structure and behavior, which are crucial for developing materials with specific optical and electronic properties (Al-Otaibi, 2015).
Crystal Structure Determination
The compound's crystal structure has been analyzed to understand its molecular interactions and packing arrangements. Such studies are fundamental in materials science for designing new molecular materials with desired physical and chemical properties (Pourayoubi, Ghadimi, & Valmoozi, 2007).
Electrocatalytic Applications
5-Amino-6-chloropyridin-2-ol is explored in the electrosynthesis of organic compounds, such as the synthesis of 6-aminonicotinic acid under mild conditions. These processes highlight the compound's potential in facilitating environmentally friendly synthetic routes (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Mecanismo De Acción
Target of Action
It is known that pyrimidines, a class of compounds to which this molecule belongs, have a range of pharmacological effects including anti-inflammatory activities .
Mode of Action
Related compounds have been shown to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
It is known that pyrimidines can affect a variety of pathways, leading to their wide range of pharmacological effects .
Result of Action
Related compounds have been shown to have anti-inflammatory effects .
Propiedades
IUPAC Name |
5-amino-6-chloro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-3(7)1-2-4(9)8-5/h1-2H,7H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSZBXLJPSKYRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[(2-bromo-6-fluorophenyl)methyl]cyclohexanamine](/img/structure/B596387.png)





